molecular formula C5H11NO B2927188 O-[(1-Methylcyclopropyl)methyl]hydroxylamine CAS No. 1785313-81-6

O-[(1-Methylcyclopropyl)methyl]hydroxylamine

Cat. No.: B2927188
CAS No.: 1785313-81-6
M. Wt: 101.149
InChI Key: PQUHIYSXVKYRCS-UHFFFAOYSA-N
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Description

O-[(1-Methylcyclopropyl)methyl]hydroxylamine is a chemical compound with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol It is a hydroxylamine derivative, characterized by the presence of a hydroxylamine group attached to a 1-methylcyclopropylmethyl moiety

Mechanism of Action

Target of Action

Hydroxylamines and their derivatives are known to interact with various biological targets, often acting as nucleophiles .

Mode of Action

O-[(1-Methylcyclopropyl)methyl]hydroxylamine, like other hydroxylamines, can act as a nucleophile. The oxygen atom competes with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Hydroxylamines are known to participate in various biochemical reactions, including the formation of oximes and hydrazones .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight (10115) and its liquid physical form , may influence its bioavailability.

Result of Action

The formation of oximes and hydrazones, which are known to have various biological activities, could be a potential result of its action .

Action Environment

The compound’s storage temperature (4°c) and its liquid physical form suggest that its stability and efficacy might be influenced by temperature and other environmental conditions.

Preparation Methods

The synthesis of O-[(1-Methylcyclopropyl)methyl]hydroxylamine typically involves the reaction of 1-methylcyclopropylmethanol with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxylamine derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

O-[(1-Methylcyclopropyl)methyl]hydroxylamine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

O-[(1-Methylcyclopropyl)methyl]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

O-[(1-Methylcyclopropyl)methyl]hydroxylamine can be compared with other hydroxylamine derivatives, such as:

Properties

IUPAC Name

O-[(1-methylcyclopropyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(2-3-5)4-7-6/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUHIYSXVKYRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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